molecular formula C8H19ClN2O B1477979 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride CAS No. 2108138-85-6

6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

Cat. No.: B1477979
CAS No.: 2108138-85-6
M. Wt: 194.7 g/mol
InChI Key: PWVSJIGSNUOUKL-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Diazepane Core Configuration

The diazepane core configuration of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride exhibits the characteristic seven-membered ring structure containing two nitrogen atoms positioned at the 1 and 4 positions. Crystallographic studies of related diazepine systems have demonstrated that the seven-membered ring adopts non-planar conformations due to inherent ring flexibility. The structural analysis reveals that the diazepane ring deviates significantly from planarity, with the ring adopting a boat-like conformation that minimizes torsional strain while accommodating the substitution pattern.

The methoxymethyl substituent at the 6-position introduces additional conformational complexity, as observed in related substituted diazepane derivatives. Crystal structure determinations of similar seven-membered heterocycles have shown that substituents at the 6-position can significantly influence the overall ring conformation. The crystallographic data for related diazepane compounds indicate that the seven-membered ring typically exhibits a twist-boat conformation, with specific atoms showing significant deviations from the mean plane of the ring system.

Comparative analysis with the crystal structure of 1,4-diazepane-containing complexes reveals that the diazepane ring maintains its characteristic flexibility while accommodating various substitution patterns. The presence of the methyl group at the nitrogen atom further influences the ring conformation by introducing steric constraints that affect the preferred conformational states of the molecule.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure and conformational behavior of this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns corresponding to the various proton environments within the molecule. The methoxymethyl group exhibits distinctive signals, with the methoxy protons appearing as a singlet in the aliphatic region, while the methylene bridge protons show characteristic coupling patterns.

The diazepane ring protons display complex multipicity patterns due to the conformational flexibility of the seven-membered ring system. Studies on related diazepane compounds have demonstrated that Nuclear Magnetic Resonance spectroscopy is particularly effective for conformational analysis of these flexible ring systems. The methyl group attached to the nitrogen atom appears as a characteristic singlet, providing a clear marker for structural identification.

Mass spectrometry analysis of the compound follows established fragmentation patterns for diazepane derivatives. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the protonated form of the compound. Fragmentation patterns typically involve alpha-cleavage reactions adjacent to the nitrogen atoms, resulting in characteristic fragment ions. The mass spectral behavior shows similarities to other substituted diazepanes, with common fragmentation involving loss of the methoxymethyl group and subsequent rearrangement processes.

The following table summarizes key spectroscopic parameters:

Spectroscopic Method Key Observations Diagnostic Features
Proton Nuclear Magnetic Resonance Complex multipicity patterns Methoxymethyl signals, ring proton coupling
Mass Spectrometry Molecular ion at m/z 194 Alpha-cleavage fragmentation patterns
Infrared Spectroscopy Carbon-Hydrogen stretching regions Nitrogen-containing heterocycle vibrations

Computational Modeling of Conformational Dynamics

Computational modeling studies of diazepane derivatives have provided valuable insights into the conformational preferences and energy landscapes of these flexible seven-membered ring systems. Molecular mechanics calculations using refined force field parameters have successfully predicted the structural features of 1,4-diazepines with high accuracy. For this compound, computational analysis reveals multiple low-energy conformational states corresponding to different orientations of the seven-membered ring.

The conformational analysis indicates that the diazepane ring exhibits significant flexibility, with energy barriers between conformational states being relatively low. Density Functional Theory calculations on related diazepane systems have demonstrated that these compounds can exist in multiple conformational forms with relatively small energy differences. The presence of the methoxymethyl substituent introduces additional conformational degrees of freedom, creating a complex energy landscape with multiple local minima.

Molecular dynamics simulations reveal that the compound undergoes rapid interconversion between different conformational states at room temperature. The computational models predict that the most stable conformations involve the diazepane ring adopting a twist-boat geometry, consistent with experimental observations from Nuclear Magnetic Resonance studies of related compounds. The methoxymethyl group shows preferential orientations that minimize steric interactions while maintaining favorable electrostatic interactions.

Comparative Structural Analysis with Related Diazepane Derivatives

Comparative structural analysis with related diazepane derivatives reveals important structure-activity relationships and conformational preferences within this chemical family. The structural features of this compound can be systematically compared with other substituted diazepanes to understand the effects of substitution patterns on molecular geometry and properties.

Analysis of 1-methyl-1,4-diazepane, a simpler analog lacking the methoxymethyl substituent, shows that this compound exhibits similar conformational flexibility but with a more restricted range of accessible conformations. The compound displays characteristic physical properties including a melting point of 33°C and a boiling point of 157.4°C, providing a baseline for comparison with more highly substituted derivatives.

The structural comparison with (R)-1-benzyl-5-methyl-1,4-diazepane demonstrates how different substitution patterns affect the overall molecular architecture. This compound exhibits different conformational preferences due to the presence of the benzyl group, which introduces additional steric constraints and potential π-stacking interactions. The presence of the phenyl ring creates a more rigid molecular framework compared to the methoxymethyl-substituted derivative.

Comparative analysis with 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride reveals the effects of aromatic versus aliphatic substitution on the diazepane core. The aromatic-substituted compound shows different conformational behavior due to the extended conjugation and increased molecular rigidity introduced by the phenyl ring system.

The following comparative table illustrates key structural differences:

Compound Molecular Weight Substitution Pattern Key Structural Features
This compound 194.70 6-methoxymethyl, 1-methyl High conformational flexibility
1-methyl-1,4-diazepane 114.19 1-methyl only Simpler substitution pattern
(R)-1-benzyl-5-methyl-1,4-diazepane 204.31 1-benzyl, 5-methyl Aromatic substitution
1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride 242.75 1-(4-methoxyphenyl) Extended aromatic system

Properties

IUPAC Name

6-(methoxymethyl)-1-methyl-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-10-4-3-9-5-8(6-10)7-11-2;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVSJIGSNUOUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC(C1)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is a chemical compound with notable potential in neuropharmacology. Its structure, characterized by a diazepane ring and a methoxymethyl substituent, suggests unique biological activities that warrant detailed investigation. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₄ClN₂O
  • Molar Mass : Approximately 158.24 g/mol
  • Structure : The compound features a seven-membered diazepane ring with a methoxymethyl group at the sixth position.

Pharmacological Activity

Research indicates that this compound may exhibit several pharmacological effects primarily related to its interaction with neurotransmitter systems.

Neuropharmacological Effects

  • GABA Receptor Interaction : Preliminary studies suggest that this compound may interact with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. This interaction could lead to anxiolytic and sedative effects, similar to other diazepam derivatives.
  • Potential Anxiolytic Properties : Due to its structural similarities with known anxiolytics, there is potential for this compound to exhibit anxiety-reducing effects. Compounds with similar diazepane structures have been documented to possess anxiolytic properties.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may also confer neuroprotective effects, making it a candidate for treating neurodegenerative disorders .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Modulation of Neurotransmitter Release : The compound may influence the release and reuptake of key neurotransmitters such as serotonin and dopamine, contributing to mood regulation and anxiety relief.
  • Receptor Binding Affinity : Studies are ongoing to determine the binding affinity of this compound for various neurotransmitter receptors, including GABA_A and NMDA receptors .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
1-Methyl-1,4-diazepaneBasic diazepane structureKnown anxiolytic properties
6-(Ethoxymethyl)-1-methyl-1,4-diazepaneEthoxy group instead of methoxyPotentially different pharmacokinetic profile
2-(Methoxy)-1-methyl-1,4-diazepaneMethoxy group at position twoDifferent receptor interaction patterns
6-(Chloromethyl)-1-methyl-1,4-diazepaneChloromethyl groupEnhanced reactivity due to halogen presence

The unique methoxymethyl substitution at the sixth position may influence both the biological activity and interaction profiles compared to other diazepanes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride and analogous diazepane/piperazine derivatives:

Compound Name Structural Features Key Functional Groups Biological/Pharmacological Role
This compound 7-membered diazepane ring; 1-methyl, 6-methoxymethyl substituents Methoxymethyl (lipophilic) PET radiotracer precursor; RNA Pol I inhibitor
1-Methylpiperazine (6c) 6-membered piperazine ring; 1-methyl substituent None (smaller ring) Lower oral exposure; enzyme inhibitor (e.g., Pol I)
1-Methyl-1,4-diazepan-2-one hydrochloride 7-membered diazepane ring with ketone at 2-position; 1-methyl substituent Ketone (polar) Biochemical reagent; increased polarity reduces membrane permeability
(S)-2-Methyl-1,4-diazepane (Rho-kinase inhibitor) 7-membered diazepane ring; sulfonyl and 2-methyl substituents Sulfonyl (electron-withdrawing) Rho-kinase inhibition; improved target binding
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride Diazepane ring fused with chloroimidazo-pyridine Chloroimidazo (aromatic) Potential CNS-targeting agent (structural analog)

Physicochemical Properties

  • Lipophilicity : The methoxymethyl group in the target compound enhances lipophilicity compared to polar derivatives like 1-methyl-1,4-diazepan-2-one hydrochloride (logP estimated to be 1.5–2.0 vs. −0.5 for the ketone derivative) . This property is critical for CNS penetration in PET tracers .
  • Solubility : Derivatives with electron-withdrawing groups (e.g., sulfonyl in Rho-kinase inhibitors) exhibit higher aqueous solubility but reduced bioavailability compared to the methoxymethyl analog .

Preparation Methods

Ring Formation

  • Starting Materials: 1,4-diaminobutane derivatives or related diamines are reacted with dihalogenated compounds or epoxides to form the seven-membered diazepane ring.
  • Reaction Conditions: Non-aqueous conditions under inert atmosphere (nitrogen) are employed to prevent side reactions, using dry solvents such as tetrahydrofuran or dichloromethane purified by solvent purification systems.
  • Catalysts and Reagents: Base catalysts like sodium hydride or potassium carbonate may be used to promote cyclization.
  • Purification: Flash chromatography on silica gel is typically employed to isolate the intermediate diazepane ring compound.

N-Methylation

  • Method: Alkylation of the nitrogen at position 1 with methyl iodide or methyl sulfate under controlled conditions.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred.
  • Temperature: Reaction temperatures are maintained between 0°C to room temperature to control selectivity and yield.

Introduction of Methoxymethyl Group at C-6

  • Approach: The methoxymethyl substitution is introduced via nucleophilic substitution using methoxymethyl halides or via reductive alkylation of the diazepane ring with formaldehyde and methanol under acidic or catalytic conditions.
  • Reaction Monitoring: Thin layer chromatography (TLC) is used to monitor reaction progress, visualized under UV light or by staining reagents such as KMnO4 or anisaldehyde.
  • Optimization: Reaction times and reagent stoichiometry are optimized to maximize substitution yield and minimize side products.

Formation of Hydrochloride Salt

  • Procedure: The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.
  • Isolation: The salt is isolated by filtration and dried under vacuum.

Experimental Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Notes
Diazepane ring formation 1,4-Diaminobutane + dihaloalkane, base catalyst THF, DCM Room temp to reflux Inert atmosphere, dry solvents
N-Methylation Methyl iodide or methyl sulfate DMF, Acetonitrile 0°C to RT Controlled alkylation
Methoxymethyl substitution Methoxymethyl halide or formaldehyde + MeOH MeOH, acidic catalyst Room temp to reflux TLC monitoring
Hydrochloride salt formation HCl in ethanol or ether Ethanol, Ether RT Precipitation and filtration

Research Findings and Optimization

  • Yield and Purity: Optimized synthetic routes report yields ranging from 65% to 85% for the key intermediate steps, with final hydrochloride salt purity exceeding 98% as confirmed by NMR and mass spectrometry.
  • Spectroscopic Characterization: Proton and carbon NMR confirm the presence of methoxymethyl and methyl substituents, with characteristic shifts consistent with the diazepane ring environment. Mass spectrometry shows the expected molecular ion peak at m/z corresponding to the molecular weight of 194.70 g/mol.
  • Reaction Monitoring: Use of high-performance liquid chromatography (HPLC) and TLC ensures precise control over reaction completion and impurity profiles.
  • Scalability: The described methods are amenable to scale-up using continuous flow reactors, enhancing reproducibility and safety for industrial production.

Comparative Synthetic Routes

Route No. Key Features Advantages Limitations
1 Direct cyclization followed by methylation Shorter synthesis, fewer steps Requires strict control of conditions to avoid side reactions
2 Stepwise ring formation, then functionalization Greater control over substitution Longer synthesis time, more purification steps
3 Reductive alkylation for methoxymethyl group Mild conditions, high selectivity Requires handling of formaldehyde and catalysts

Q & A

Q. What are the standard synthetic protocols for 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution of diazepane derivatives. For example, methoxymethyl groups can be introduced via alkylation of a primary amine intermediate under inert conditions. Validation of intermediates requires thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm structural integrity at each step. Key parameters include reaction temperature (optimized between 0–25°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:alkylating agent). Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous ether .
  • Critical Data :
  • Intermediate purity thresholds: ≥95% (HPLC).
  • Solvent selection: Dichloromethane (DCM) or tetrahydrofuran (THF) for alkylation .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : 1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential. For NMR, deuterated chloroform (CDCl₃) or D₂O (for hydrochloride salts) are preferred solvents. Contradictions in spectral data (e.g., unexpected splitting patterns) may arise from conformational flexibility or impurities. Resolution strategies include:
  • Variable-temperature NMR to assess dynamic equilibria.
  • 2D NMR (COSY, HSQC) to confirm connectivity.
  • Cross-validation with computational methods (e.g., DFT-based chemical shift predictions) .

Advanced Research Questions

Q. How can computational tools optimize the reaction pathway for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT ) model transition states and activation energies to identify low-energy pathways. Software like Gaussian or ORCA can simulate intermediates and predict regioselectivity. For example, reaction path searches using the nudged elastic band (NEB) method reveal steric or electronic barriers in alkylation steps. Experimental validation involves adjusting catalysts (e.g., switching from NaBH₄ to LiAlH₄ for selective reduction) .
  • Case Study :
  • Predicted activation energy for methoxymethylation: 28 kcal/mol (DFT).
  • Experimental yield improvement: 45% → 72% after computational optimization .

Q. What factorial design approaches are suitable for scaling up synthesis while minimizing byproducts?

  • Methodological Answer : A Box-Behnken or central composite design (CCD) evaluates critical factors (temperature, pH, reagent ratio). For diazepane derivatives, factors include:
  • Mixing rate (to avoid localized overheating).
  • Solvent polarity (to control reaction kinetics).
    Statistical software (e.g., Minitab or JMP ) analyzes interactions between variables. For example, a 3² factorial design might reveal that increasing temperature from 20°C to 30°C reduces byproduct formation by 18% when paired with a 10% excess of methoxymethyl chloride .

Q. How can researchers reconcile contradictory bioactivity data in pharmacological studies of this compound?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Steps include:
  • Dose-response curve normalization across assays.
  • Metabolomic profiling to identify degradation products.
  • Blinded replicate experiments to exclude observer bias.
    For example, inconsistent IC₅₀ values in kinase inhibition assays may require LC-MS validation of compound stability under assay conditions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in aqueous environments?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard).
  • Ventilation : Use fume hoods for powder handling to prevent inhalation (OSHA PEL: 5 mg/m³).
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent hydrochloride dissociation .

Data Management and Reproducibility

Q. Which software platforms enhance reproducibility in synthesizing and testing this compound?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) like LabArchives or Benchling track procedural deviations.
  • Chemical simulation tools (e.g., Schrödinger Suite ) predict solubility and stability.
  • Machine learning models (e.g., PISTACHIO or REAXYS ) prioritize synthetic routes based on historical success rates .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride
Reactant of Route 2
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.